Cytochrome P450 1A2 Inhibition: Comparative IC50 Profiling for Drug Interaction Risk Assessment
4-(2-Methoxyphenyl)-1H-imidazole exhibits moderate time-dependent inhibition of CYP1A2 in pooled human liver microsomes with an IC50 of 1.1 μM following a 30-minute NADPH preincubation using midazolam as the probe substrate [1]. This value provides a quantitative benchmark for assessing cytochrome P450-mediated drug-drug interaction potential, enabling direct comparison with structurally related imidazole scaffolds during lead optimization. In contrast, 4-phenylimidazole demonstrates an IC50 of 0.49 μM for CYP2B4 inhibition, while 1-phenylimidazole shows weaker inhibition (IC50 = 0.9 μM), and 2-phenylimidazole is essentially inactive (IC50 = 1.8 mM) against the same CYP2B4 isoform [2].
| Evidence Dimension | CYP enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.1 μM (CYP1A2, time-dependent inhibition) |
| Comparator Or Baseline | 4-Phenylimidazole: IC50 = 0.49 μM (CYP2B4); 1-Phenylimidazole: IC50 = 0.9 μM (CYP2B4); 2-Phenylimidazole: IC50 = 1.8 mM (CYP2B4) |
| Quantified Difference | Target compound shows moderate CYP1A2 inhibition (IC50 1.1 μM); 4-phenylimidazole shows potent CYP2B4 inhibition (IC50 0.49 μM); 2-phenylimidazole is 1,600-fold less potent than target compound for respective CYP isoforms |
| Conditions | Pooled human liver microsomes; midazolam substrate; 30 min NADPH preincubation (CYP1A2); CYP2B4 assay with androstenedione/7-benzyloxyresorufin substrates |
Why This Matters
This data enables researchers to select 4-(2-methoxyphenyl)-1H-imidazole when moderate CYP1A2 liability is acceptable but potent CYP2B4 inhibition (characteristic of 4-phenylimidazole) would confound experimental interpretation.
- [1] BindingDB. BDBM50597489 CHEMBL5208605: 4-(2-Methoxyphenyl)-1H-imidazole CYP1A2 Inhibition Data. BindingDB Entry. 2023. View Source
- [2] Spatzenegger M, Wang Q, He YQ, Wester MR, Johnson EF, Halpert JR. Amino Acid Residues Critical for Differential Inhibition of CYP2B4, CYP2B5, and CYP2B1 by Phenylimidazoles. Molecular Pharmacology. 2001;59(3):475-484. View Source
